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Compound of Interest

Compound Name: 3-Amino-1-propanol

Cat. No.: B044665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-1-propanol (CAS: 156-87-6), a versatile bifunctional molecule with applications in

organic synthesis and drug development. The guide details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its

structural features. This document is intended to serve as a valuable resource for the

identification, characterization, and quality control of 3-Amino-1-propanol in a laboratory

setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-Amino-1-propanol, both ¹H and ¹³C NMR spectra provide distinct signals

corresponding to its three-carbon chain bearing amino and hydroxyl functional groups.

¹H NMR Data
The ¹H NMR spectrum of 3-Amino-1-propanol is characterized by three distinct multiplets

corresponding to the three methylene groups, in addition to broad signals for the exchangeable

protons of the amino and hydroxyl groups. The chemical shifts can vary slightly depending on

the solvent and concentration used.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-1-propanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b044665?utm_src=pdf-interest
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/product/b044665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Multiplicity Assignment

~3.73 Triplet -CH₂-OH (C1-H)

~2.89 Triplet -CH₂-NH₂ (C3-H)

~1.68 Quintet -CH₂- (C2-H)

Variable (broad) Singlet -NH₂ and -OH

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be

influenced by experimental conditions.

¹³C NMR Data
The ¹³C NMR spectrum of 3-Amino-1-propanol shows three signals corresponding to the

three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-1-propanol

Chemical Shift (ppm) Assignment

~60-63 -CH₂-OH (C1)

~39-42 -CH₂-NH₂ (C3)

~33-35 -CH₂- (C2)

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be

influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy
The following provides a typical experimental protocol for acquiring high-quality NMR spectra of

3-Amino-1-propanol.

Sample Preparation:

Dissolve approximately 10-20 mg of 3-Amino-1-propanol in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl
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Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.[1]

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Parameters (Example using a 300 MHz Spectrometer):

Instrument: Bruker AVANCE 300 or equivalent.

¹H NMR:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-80 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Amino-1-propanol shows characteristic absorption bands for the O-H and N-H

stretching of the alcohol and amine groups, respectively, as well as C-H, C-O, and C-N bond

vibrations.

Table 3: IR Spectroscopic Data for 3-Amino-1-propanol

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad O-H and N-H stretching

2850-2960 Medium-Strong C-H stretching

~1600 Medium N-H bending (scissoring)

~1465 Medium C-H bending

1050-1150 Strong C-O stretching

~1060 Strong C-N stretching

Note: Data compiled from multiple sources.[2][3] Peak positions and intensities can vary based

on the sampling technique (e.g., neat, KBr pellet, ATR).

Experimental Protocol: FTIR Spectroscopy
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A common and convenient method for analyzing liquid samples like 3-Amino-1-propanol is
Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation and Parameters:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Sample Application: Apply a small drop of neat 3-Amino-1-propanol directly onto the ATR

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Collection: A background spectrum of the clean, empty ATR crystal should be

collected prior to sample analysis.

Data Processing:

The instrument software automatically performs a Fourier transform on the interferogram.

The sample spectrum is ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

If necessary, an ATR correction can be applied.

Instrument Setup Sample Analysis Data Processing

Collect Background
Spectrum (Clean ATR)

Apply Neat Sample
to ATR Crystal

Acquire Sample
Interferogram Fourier Transform Ratio against

Background Generate IR Spectrum Spectral Interpretation
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FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Amino-1-propanol, with a molecular weight of 75.11 g/mol , the mass

spectrum typically shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Amino-1-propanol

m/z Relative Intensity (%) Assignment

75 Low [M]⁺ (Molecular Ion)

57 Moderate [M - H₂O]⁺

44 Moderate [CH₂=CH-NH₂]⁺

30 High [CH₂=NH₂]⁺ (Base Peak)

Note: Data obtained from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns

and intensities can vary with the ionization technique and energy.

Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like 3-Amino-1-propanol.

Sample Preparation:

Prepare a dilute solution of 3-Amino-1-propanol in a volatile organic solvent (e.g., methanol

or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Gas Chromatograph (GC):
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Injection Port Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25

µm).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: m/z 25-200.

Scan Mode: Full scan.

Data Analysis:

The total ion chromatogram (TIC) will show a peak corresponding to the elution of 3-Amino-
1-propanol.

The mass spectrum of this peak can be extracted and compared with a reference library

(e.g., NIST) for identification.

The fragmentation pattern is analyzed to confirm the structure.
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GC-MS Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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